molecular formula C14H11ClN2O3S B6455625 2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548975-75-1

2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455625
CAS No.: 2548975-75-1
M. Wt: 322.8 g/mol
InChI Key: VSIYRXPENRQZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiadiazine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione typically involves the reaction of 4-chloro-2-methylphenylamine with phosgene to form the corresponding isocyanate. This intermediate is then reacted with a suitable thiadiazine derivative under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action may include inhibition of key metabolic processes or signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione include other benzothiadiazine derivatives, such as:

  • 2-(4-chloro-2-methylphenyl)-1,2,4-benzothiadiazine-1,1-dioxide
  • 2-(4-chloro-2-methylphenyl)-1,2,4-benzothiadiazine-1,1,3-trione-5-oxide

Uniqueness

What sets 2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione apart is its specific substitution pattern and the presence of the trione moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-9-8-10(15)6-7-12(9)17-14(18)16-11-4-2-3-5-13(11)21(17,19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIYRXPENRQZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.